molecular formula C9H12N2O2 B13407839 Ethyl 4-amino-6-methylnicotinate

Ethyl 4-amino-6-methylnicotinate

Cat. No.: B13407839
M. Wt: 180.20 g/mol
InChI Key: JEYFJQSEVNKQRP-UHFFFAOYSA-N
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Description

Ethyl 4-amino-6-methylnicotinate: is a chemical compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of nicotinic acid and is characterized by the presence of an ethyl ester group, an amino group at the 4-position, and a methyl group at the 6-position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-amino-6-methylnicotinate can be synthesized through several methods. One common approach involves the reaction of 4-amino-6-methylnicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-amino-6-methylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 4-amino-6-methylnicotinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 4-amino-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. It may also influence cellular signaling pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

    Ethyl nicotinate: Lacks the amino and methyl groups, resulting in different chemical and biological properties.

    Methyl nicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    4-Amino-6-methylnicotinic acid: The parent acid form of ethyl 4-amino-6-methylnicotinate

Uniqueness: this compound is unique due to the presence of both the amino and methyl groups on the pyridine ring, which confer distinct chemical reactivity and potential biological activities. Its ester group also enhances its solubility and stability compared to the parent acid .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

ethyl 4-amino-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-3-13-9(12)7-5-11-6(2)4-8(7)10/h4-5H,3H2,1-2H3,(H2,10,11)

InChI Key

JEYFJQSEVNKQRP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(N=C1)C)N

Origin of Product

United States

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